Ethyl 3,5-dimethyl-2-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,5-dimethyl-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-4-16-11(13)9-6-7(2)5-8(3)10(9)12(14)15/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISYZZPUAIMEBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Context and Significance of Ethyl 3,5 Dimethyl 2 Nitrobenzoate in Chemical Research
Historical Perspectives on Aromatic Nitro-esters in Organic Synthesis
Aromatic nitro compounds have been historically prominent in organic synthesis, serving as crucial precursors for a wide array of valuable chemicals. scispace.comsci-hub.se Their journey began with their use in the production of azo dyes and explosives, which were significant industrial applications. scispace.com The nitro group's powerful electron-withdrawing nature and its facile conversion into other functional groups, most notably amines through reduction, have cemented the importance of nitroaromatics in both laboratory and industrial settings. scispace.comwikipedia.org The reduction of an aromatic nitro group to an amine is a fundamental transformation that opens the door to the vast chemistry of anilines, which are key components in many pharmaceuticals and materials. scispace.com
The significance of aromatic nitro-esters, a specific class of nitroaromatics, lies in their dual functionality. The nitro group acts as a powerful modulator of the aromatic ring's reactivity and provides a handle for further functionalization, while the ester group offers another site for chemical modification, such as hydrolysis or amidation. ontosight.aiorganic-chemistry.org Historically, the synthesis of these compounds has often been achieved through the nitration of the corresponding benzoate (B1203000) ester. wikipedia.orgchembk.com Aromatic nitro compounds are not commonly found in nature; they are almost invariably produced through nitration reactions, typically using nitric acid. wikipedia.org The exploration of aromatic nitration has been a major focus in both academic and industrial research, leading to the development of various nitrating reagents and methods. acs.org Over the years, the emphasis of research has shifted from simply synthesizing new energetic materials to utilizing nitro compounds as versatile reactive intermediates for creating complex molecular architectures. scispace.comsci-hub.se This has broadened their application in areas like the synthesis of pharmaceuticals, agrochemicals, and heterocyclic compounds. wikipedia.orgacs.org
Structural Features and Their Implications for Chemical Behavior
The chemical behavior of Ethyl 3,5-dimethyl-2-nitrobenzoate is a direct consequence of the interplay between its constituent functional groups. The molecule consists of a benzene (B151609) ring with an ethyl ester group (-COOCH₂CH₃), a nitro group (-NO₂) at the ortho position to the ester, and two methyl groups (-CH₃) at the meta positions relative to the ester.
The nitro group is strongly electron-withdrawing, which significantly influences the electronic distribution within the aromatic ring. wikipedia.org This deactivating effect makes the aromatic ring less susceptible to electrophilic aromatic substitution. wikipedia.org Conversely, it activates the ring for nucleophilic aromatic substitution, although the positions ortho and para to the nitro group are the most activated. wikipedia.org
The ethyl ester group is also electron-withdrawing, further deactivating the ring towards electrophilic attack. The ester functionality itself is a site for nucleophilic acyl substitution, allowing for reactions like hydrolysis to the corresponding carboxylic acid or amidation.
The two methyl groups are electron-donating, which can partially counteract the deactivating effects of the nitro and ester groups. Their placement at the 3- and 5-positions introduces steric hindrance around the adjacent nitro and ester groups. This steric crowding can influence the rate and regioselectivity of reactions involving these functional groups.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
This table presents a comparison of the molecular formula, molecular weight, and known physical properties of this compound and other similar nitrobenzoate esters.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₁H₁₃NO₄ | 223.23 | Not available | Not available |
| Methyl 2-nitrobenzoate (B253500) | C₈H₇NO₄ | 181.15 | Not available | Not available |
| Ethyl 4-nitrobenzoate (B1230335) | C₉H₉NO₄ | 195.17 | 55-59 | 186.3 |
| Methyl 3-nitrobenzoate | C₈H₇NO₄ | 181.15 | 78-80 | 279 |
| Ethyl 5-methyl-2-nitrobenzoate | C₁₀H₁₁NO₄ | 209.20 | Not available | Not available |
Data sourced from references ontosight.aichembk.comchembk.comnih.gov
Table 2: Research Findings on the Reactivity of Related Nitrobenzoates
This table summarizes key reactions and findings for nitrobenzoate esters, which can infer the potential reactivity of this compound.
| Reaction Type | Reagents/Conditions | Product Type | Key Findings | Reference |
| Reduction of Nitro Group | Hydrogen gas with palladium catalyst or iron powder with hydrochloric acid | Amino-benzoate ester | The nitro group can be selectively reduced to an amino group, a common and crucial transformation in the synthesis of pharmaceuticals and dyes. | |
| Nucleophilic Aromatic Substitution | Amines or thiols | Substituted benzoate ester | The nitro group can be displaced by other nucleophiles under appropriate conditions. | |
| Ester Hydrolysis | Aqueous acid or base | Nitrobenzoic acid | The ester group can be hydrolyzed to the corresponding carboxylic acid, allowing for further derivatization. | |
| 1,3-Addition to Nitro Group | Chelated amino acid ester enolates | N-arylhydroxylamine derivatives | Chelated enolates can react directly at the nitro group instead of the aromatic ring, a less common but synthetically useful reaction. | organic-chemistry.org |
| Nitration | Nitric acid and sulfuric acid | Dinitrobenzoate or other isomers | The nitration of a benzoate ester is a common method for synthesizing nitrobenzoates. The position of the new nitro group is directed by the existing substituents. | chembk.commdpi.com |
Synthetic Methodologies and Reaction Pathways for Ethyl 3,5 Dimethyl 2 Nitrobenzoate
Established Synthetic Routes
The traditional synthesis of Ethyl 3,5-dimethyl-2-nitrobenzoate is typically achieved through a multi-step sequence starting from 3,5-dimethylbenzoic acid. The strategic order of nitration and esterification is a critical consideration for optimizing the yield and purity of the final product.
Regioselective Nitration Strategies
The introduction of a nitro group (-NO₂) at the C-2 position of the 3,5-dimethylbenzoic acid scaffold is a challenging yet crucial step. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene (B151609) ring. The two methyl groups at C-3 and C-5 are activating and ortho-, para-directing, while the carboxylic acid group at C-1 is deactivating and meta-directing. The desired C-2 position is ortho to both a methyl group and the carboxylic acid group.
Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are often employed. orgsyn.org However, to achieve high selectivity, an alternative strategy involves esterifying the carboxylic acid first. A study on the synthesis of 5-methyl-2-nitrobenzoic acid from methyl 3-methylbenzoate (B1238549) using a mixture of nitric acid and acetic anhydride (B1165640) has been shown to be a highly selective and environmentally friendly process. researchgate.net This suggests that converting 3,5-dimethylbenzoic acid to its ethyl ester prior to nitration could be a superior strategy for directing the nitro group to the desired C-2 position, as the steric and electronic properties of the ethyl ester group can better favor this outcome. google.com
Research on the nitration of the structurally similar 2,4-dimethylbenzoic acid highlights that the final product distribution is a delicate balance of steric hindrance from the adjacent methyl groups and electronic stabilization. These same principles govern the regioselectivity in the synthesis of the target compound.
Esterification Protocols for Carboxylic Acid Precursors
Esterification is the second cornerstone of the synthesis. If nitration is performed first, the resulting 3,5-dimethyl-2-nitrobenzoic acid is converted to its ethyl ester.
The most common method is the Fischer-Speier esterification , which involves refluxing the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). researchtrend.net This is an equilibrium-driven reaction, and various techniques can be used to drive it to completion, such as removing the water formed during the reaction.
For substrates that may be sensitive to strong acids and high temperatures, milder methods are available. One such protocol uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. jocpr.com This reaction is typically carried out at lower temperatures (0 to 20 °C) in a solvent like dimethylformamide (DMF). Another mild and efficient catalytic system for the esterification of aryl acids utilizes N-bromosuccinimide (NBS) in methanol (B129727) at 70°C, which has been shown to produce high yields for compounds like methyl 3-nitrobenzoate. mdpi.com
Table 1: Comparison of Esterification Conditions for Substituted Benzoic Acids
| Carboxylic Acid Precursor | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Nitrobenzoic Acid | NBS (0.07 mmol) | Methanol | 70 | 20 | 78 | mdpi.com |
| 3-Methylbenzoic Acid | NBS (0.07 mmol) | Methanol | 70 | 20 | 90 | mdpi.com |
| 3,5-Dinitrobenzoic Acid | DCC, DMAP | DMF | 0-20 | - | - | jocpr.com |
| 4-Fluoro-3-nitrobenzoic Acid | H₂SO₄ (cat.) | Ethanol | Reflux | - | 78 | usm.my |
Multi-step Synthetic Sequences and Optimization
Two primary synthetic sequences can be envisioned for this compound:
Nitration-then-Esterification : 3,5-Dimethylbenzoic Acid → 3,5-Dimethyl-2-nitrobenzoic Acid → this compound.
Esterification-then-Nitration : 3,5-Dimethylbenzoic Acid → Ethyl 3,5-dimethylbenzoate (B1240308) → this compound.
A Chinese patent focusing on the synthesis of 3-methyl-2-nitrobenzoic acid with high selectivity advocates for the second route. google.com In this approach, 3-methylbenzoic acid is first esterified, and the resulting ester is then nitrated using a mixture of acetic anhydride and nitric acid. This sequence reportedly yields the desired 2-nitro isomer with high selectivity. After nitration, the product can be isolated via recrystallization from a solvent like ethanol. google.com This suggests a promising pathway for the target compound, likely offering better control over the regioselectivity of the nitration step.
Optimization of either sequence involves systematically varying parameters such as temperature, reaction time, and the molar ratios of reagents to maximize the yield and minimize the formation of unwanted isomers. usm.my
Advanced Synthetic Approaches
Modern synthetic chemistry offers several advanced techniques to improve the efficiency, environmental footprint, and reaction rates of the synthesis of this compound.
Catalytic Systems in Synthesis
Beyond traditional mineral acids, a variety of advanced catalytic systems can be employed for both nitration and esterification.
For nitration , the use of acetic anhydride with nitric acid serves as a milder and more selective alternative to the aggressive H₂SO₄/HNO₃ mixture. researchgate.netgoogle.com
For esterification , heterogeneous solid acid catalysts, such as natural zeolites (e.g., H-MOR, H-HEU-M), offer significant advantages. scirp.orgscirp.orgresearchgate.net These catalysts are easily separable from the reaction mixture, reusable, and environmentally benign. Studies on the synthesis of ethyl 4-nitrobenzoate (B1230335) have shown that using ultradispersed zeolite catalysts can lead to conversions of up to 70%. scirp.orgresearchgate.net Another advanced approach involves using polymer-supported triphenylphosphine (B44618) in conjunction with 2,4,6-trichloro-1,3,5-triazine (TCT), which allows for rapid and high-yielding esterification under mild conditions. organic-chemistry.orgresearchgate.net
Microwave and Ultrasound Assisted Synthetic Methods
The application of non-conventional energy sources like microwave irradiation and ultrasound can dramatically accelerate reaction times and improve yields.
Microwave-assisted synthesis has proven highly effective for esterification reactions. For example, the Fischer esterification of 4-fluoro-3-nitrobenzoic acid under sealed-vessel microwave conditions at 130°C resulted in high yields in just 15 minutes, a significant improvement over conventional reflux methods. usm.my Similar protocols have been applied to a wide range of aromatic esters, demonstrating the general applicability of microwave heating to accelerate these transformations. thieme-connect.com
Ultrasound-assisted synthesis (sonochemistry) provides another powerful tool for process intensification. The acoustic cavitation generated by ultrasound enhances mass transfer and reaction rates. researchgate.net Sonication has been successfully used for the esterification of various aromatic carboxylic acids, often leading to excellent yields in very short reaction times (10-20 minutes) without the need for high temperatures. organic-chemistry.orgresearchgate.net The synthesis of ethyl 4-nitrobenzoate has been specifically demonstrated using ultrasound irradiation (37 kHz) in combination with zeolite catalysts, showcasing a synergistic effect that boosts reaction yields. scirp.orgscirp.orgresearchgate.net
Table 2: Advanced Synthesis Methods for Nitrobenzoate Esters
| Reaction | Method | Catalyst / Conditions | Substrate | Product | Yield (%) | Time | Reference |
| Esterification | Microwave | H₂SO₄ (cat.), 130°C | 4-Fluoro-3-nitrobenzoic Acid | Ethyl 4-fluoro-3-nitrobenzoate | >74 | 15 min | usm.my |
| Esterification | Ultrasound | Zeolite H-MOR, 37 kHz | 4-Nitrobenzoic Acid | Ethyl 4-nitrobenzoate | ~67 | 2 h | scirp.orgresearchgate.net |
| Esterification | Ultrasound | Polymer-supported Ph₃P, TCT | Benzoic Acid | Methyl Benzoate (B1203000) | 98 | 10 min | organic-chemistry.org |
Considerations for Process Chemistry and Scalability
Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces several critical considerations related to efficiency, safety, cost, and quality control.
Process Optimization and Yield: Maximizing product yield is a primary goal in scaling up. This involves optimizing reaction conditions such as temperature, reaction time, and the molar ratio of reactants. For nitration, precise temperature control is paramount to minimize the formation of isomeric byproducts. google.com In-situ monitoring techniques, such as Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC), can be employed to track the reaction's progress and identify potential bottlenecks or side reactions in real-time.
Purity and Purification: Achieving high purity is essential, particularly if the compound is an intermediate for pharmaceuticals or other high-value chemicals. google.com Large-scale purification may involve techniques like recrystallization from suitable solvents (e.g., ethanol, methanol) or industrial chromatography. google.com The choice of solvent for recrystallization is critical to ensure effective removal of impurities while minimizing product loss.
Safety and Equipment: A significant challenge in scaling up nitration reactions is the inherent safety risk. Nitrating mixtures can be explosive, and the reactions are highly exothermic. google.com Industrial-scale production necessitates the use of specialized reactors, such as glass-lined or enamel steel reactors, which can withstand corrosive acidic environments and are equipped with robust cooling systems to manage heat generation. thieme-connect.comgoogle.com Continuous flow reactors offer a modern alternative that can enhance safety by minimizing the volume of hazardous reaction mixture at any given time.
Economic and Environmental Factors: Cost-effectiveness is a major driver in industrial process chemistry. This involves using inexpensive and readily available starting materials. thieme-connect.com Furthermore, there is a growing emphasis on "green chemistry" principles to reduce environmental impact. This can involve minimizing waste by using catalytic rather than stoichiometric reagents or finding alternatives to harsh acids like sulfuric acid. google.com Solvent selection also plays a role, with a preference for less hazardous and easily recyclable solvents.
Table 2: Key Considerations for Scalable Synthesis
| Factor | Consideration | Strategy/Methodology |
|---|---|---|
| Yield | Optimization of reaction parameters. | Catalyst screening, stepwise monitoring (HPLC, FTIR), solvent optimization. |
| Purity | Removal of isomers and unreacted materials. | Large-scale recrystallization, industrial chromatography. |
| Safety | Management of exothermic and potentially explosive nitration. | Precise temperature control, use of specialized enamel or flow reactors. google.com |
| Cost | Use of economical starting materials and efficient processes. | Sourcing of bulk raw materials, minimizing reaction steps. thieme-connect.com |
| Environmental | Reduction of hazardous waste, particularly strong acids. | Use of alternative catalysts (e.g., acetic anhydride), solvent recycling. google.com |
| Process Control | Real-time monitoring of reaction progress. | Implementation of in-situ analytical techniques like HPLC. thieme-connect.com |
Chemical Reactivity and Transformation Studies of Ethyl 3,5 Dimethyl 2 Nitrobenzoate
Reduction Chemistry of the Nitro Group
The nitro group of ethyl 3,5-dimethyl-2-nitrobenzoate is a key site for chemical modification, most notably through reduction to an amino group. This transformation is a fundamental step in the synthesis of various aminoaromatic intermediates. The electronic environment of the benzene (B151609) ring, influenced by the electron-donating methyl groups and the electron-withdrawing ester group, plays a significant role in the reactivity of the nitro group.
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. This process typically involves the use of a metal catalyst and a source of hydrogen. For the reduction of nitrobenzoate esters, catalysts such as amorphous nickel and platinum oxide (PtO₂) have been utilized. google.comgoogle.comnih.gov The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297), under a controlled hydrogen pressure and temperature. google.comgoogle.com
The general mechanism for the catalytic hydrogenation of a nitro group to an amine on a metal surface involves a series of steps, including the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by sequential reduction. The process is typically highly selective for the nitro group, leaving the ester functionality intact under appropriate reaction conditions. The yield and purity of the resulting aminobenzoate ester can be quite high, often exceeding 95% and 98.5% respectively, with industrial and environmental benefits. google.comgoogle.com
For instance, the catalytic hydrogenation of ethyl o-nitrobenzoate has been successfully achieved using an amorphous nickel catalyst in ethyl acetate at 30-35°C under 1 atmosphere of hydrogen pressure, with the reaction proceeding for 10 hours. google.com Similarly, ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate has been reduced using PtO₂·H₂O in methanol (B129727) under a pressure of 50 p.s.i. at room temperature. nih.gov These examples suggest that similar conditions could be applied to the reduction of this compound.
Table 1: General Conditions for Catalytic Hydrogenation of Ethyl Nitrobenzoates
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) |
| Ethyl o-nitrobenzoate | Amorphous Nickel | Ethyl Acetate | 30-35 | 1 | 10 |
| Ethyl p-nitrobenzoate | Amorphous Nickel | Ethyl Acetate | 30-35 | 1 | 10 |
This table presents generalized conditions based on patent literature for similar compounds and is for illustrative purposes. google.com
Electrochemical methods offer an alternative, often greener, approach to the reduction of nitro compounds. gla.ac.uk These methods involve the use of an electrolytic cell where the nitro compound is reduced at the cathode. The process can be carried out in an acidic aqueous solution, which serves as the electrolyte and provides the necessary protons for the reduction. google.com
The electrochemical reduction of related compounds, such as ethyl-3-nitrobenzoate, has been studied using a polyoxometalate redox mediator in an aqueous phosphoric acid solution. acs.org This mediated approach involves the electrochemical reduction of the mediator at the cathode, which then chemically reduces the nitrobenzene (B124822) derivative in the bulk solution. acs.org
The primary product of the reduction of this compound is ethyl 3,5-dimethyl-2-aminobenzoate. This transformation is a crucial step in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The resulting amino group is a versatile functional handle that can undergo a variety of subsequent reactions.
The reduction can be achieved through various methods, including catalytic hydrogenation as previously discussed. Other reducing agents, such as indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol, have been shown to be effective for the selective reduction of nitro groups in compounds like ethyl 4-nitrobenzoate (B1230335), yielding the corresponding amine in high yield. orgsyn.org
The formation of the aminoaromatic intermediate from this compound is a key step that opens up pathways to a diverse range of derivatives. For example, the resulting ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate from a related nitro compound has been used in the synthesis of 6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-one by heating in formamide. nih.gov
Ester Group Reactivity and Functionalization
The ethyl ester group in this compound is another site for chemical transformation, primarily through hydrolysis and transesterification reactions. The reactivity of the ester is influenced by the electronic effects of the substituents on the aromatic ring.
The hydrolysis of an ester involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. In the case of this compound, hydrolysis would yield 3,5-dimethyl-2-nitrobenzoic acid and ethanol.
The rate of hydrolysis is significantly affected by the substituents on the benzene ring. Electron-withdrawing groups, such as the nitro group, generally increase the rate of alkaline hydrolysis by stabilizing the negative charge that develops on the carbonyl oxygen in the transition state. Conversely, electron-donating groups, like methyl groups, tend to decrease the rate of hydrolysis. chempedia.info
Kinetic studies on the alkaline hydrolysis of various substituted ethyl benzoates have shown that a nitro substituent increases the rate of reaction. chempedia.info For example, the rate of alkaline hydrolysis of ethyl 2-nitrobenzoate (B253500) is slower than its 3- and 4-isomers, which is likely due to steric hindrance from the ortho-nitro group. chempedia.info In this compound, the presence of the two methyl groups would be expected to have an effect on the hydrolysis rate, likely a retarding one, in addition to the accelerating and sterically hindering effects of the ortho-nitro group.
Table 2: Relative Rates of Alkaline Hydrolysis of Substituted Ethyl Benzoates
| Substituent | Relative Rate |
| H | 1.00 |
| p-NO₂ | 211 |
| m-NO₂ | 80.2 |
| o-NO₂ | 2.53 |
| p-CH₃ | 0.23 |
| m-CH₃ | 0.58 |
| o-CH₃ | 0.12 |
This table is based on data for monosubstituted ethyl benzoates and illustrates the general electronic and steric effects of substituents on hydrolysis rates.
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, transesterification with a different alcohol, R'OH, would result in the formation of the corresponding R' 3,5-dimethyl-2-nitrobenzoate and ethanol.
While specific studies on the transesterification of this compound are limited, the general principles of this reaction are well-established. The reaction is an equilibrium process, and can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products. google.com
In the context of related compounds, transesterification has been used to prepare various aminobenzoate esters. For example, the transesterification of an alkyl-p-aminobenzoate with a diol in the presence of a catalyst is a known process. google.com It is plausible that similar transesterification reactions could be applied to this compound, although the reactivity might be influenced by the steric hindrance of the ortho-nitro and methyl groups.
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the aromatic ring in this compound is governed by the electronic properties and steric hindrance of its substituents: the nitro group (-NO₂), the ethyl ester group (-COOEt), and two methyl groups (-CH₃). The nitro group is a powerful electron-withdrawing group, significantly deactivating the ring towards electrophilic attack and activating it for nucleophilic aromatic substitution. libretexts.orguomustansiriyah.edu.iqmasterorganicchemistry.com Conversely, the methyl groups are electron-donating and activating. The interplay of these opposing effects, along with the steric bulk of the substituents, dictates the regioselectivity and feasibility of various transformations.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for compounds like this compound. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack. masterorganicchemistry.comlibretexts.org The nitro group at the C2 position strongly activates the ring for substitution, typically at the positions ortho and para to it.
A significant application of this reactivity is in the synthesis of heterocyclic systems through reductive cyclization. For instance, derivatives of ethyl 4-chloro-3-nitrobenzoate undergo nucleophilic substitution with amines, followed by a "one-pot" nitro-reductive cyclization to form benzimidazoles. mdpi.comsemanticscholar.org In a similar vein, various 2-nitrobenzoic acid derivatives can be transformed into 4(3H)-quinazolinones through an intermolecular reductive N-heterocyclization process. arkat-usa.orgresearchgate.net While these examples use related structures, they illustrate a primary transformation pathway for the 2-nitrobenzoate scaffold, where the nitro group is ultimately reduced and incorporated into a new ring system.
Table 1: Examples of Nucleophilic Substitution and Reductive Cyclization with 2-Nitrobenzoate Derivatives
| Starting Material | Reagent(s) | Product Type | Yield | Reference |
|---|
This table presents data from related 2-nitrobenzoate structures to illustrate the typical reactivity.
Further functionalization of the this compound ring via electrophilic aromatic substitution (EAS) is challenging. The aromatic ring is heavily substituted and significantly deactivated by the combined electron-withdrawing effects of the nitro and ethyl ester groups. ucalgary.camsu.edu These groups are meta-directors. In contrast, the two methyl groups are ortho, para-directing activators. libretexts.org
The directing effects of the substituents are as follows:
-NO₂ (at C2): Strong deactivator, directs incoming electrophiles to C4 and C6 (meta positions).
-COOEt (at C1): Deactivator, directs incoming electrophiles to C3 and C5 (meta positions).
-CH₃ (at C3 and C5): Activators, direct incoming electrophiles to C2, C4, and C6 (ortho and para positions).
Considering the positions on the ring:
C4: Directed by the C2-nitro group (meta) and the C3/C5-methyl groups (ortho/para).
C6: Directed by the C2-nitro group (meta) and the C5-methyl group (ortho).
The Michael addition, or conjugate addition, involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated compound (Michael acceptor). masterorganicchemistry.comwikipedia.org While this compound itself is not a typical Michael acceptor, the concept is relevant to the reactivity of nitroaromatic compounds. The electron-withdrawing nature of the nitro group can activate certain systems for nucleophilic attack that resembles a Michael-type process.
For example, the reaction of nucleophiles with nitro-olefins is a well-established method for carbon-carbon bond formation. researchgate.net More complex transformations, such as the tandem Michael addition-Vicarious Nucleophilic Substitution (VNS), have been reported for compounds like 1,3-dinitrobenzene. researchgate.net In these cases, a carbanion first adds to the electron-deficient ring (akin to a Michael addition), followed by the elimination of a leaving group.
While direct Michael addition to the benzene ring of this compound is not a standard reaction pathway, understanding these principles is crucial for predicting potential side reactions or designing novel transformations involving highly activated nitroaromatic systems. The key takeaway is that the strong electron-withdrawing nitro group makes the aromatic system susceptible to various forms of nucleophilic attack. organic-chemistry.org
Advanced Spectroscopic and Structural Elucidation of Ethyl 3,5 Dimethyl 2 Nitrobenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be the primary technique for determining the solution-state structure of Ethyl 3,5-dimethyl-2-nitrobenzoate. This would involve a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR: The 1D proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the two methyl groups, and the ethyl ester group. The chemical shifts (δ) would be indicative of the electronic environment of each proton. For instance, the aromatic protons would likely appear in the downfield region, influenced by the electron-withdrawing nitro and ester groups. The integration of these signals would confirm the number of protons in each environment.
¹³C NMR: The 1D carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbonyl carbon of the ester, the aromatic carbons attached to the nitro and ester groups, and the methyl and ethyl carbons would provide crucial structural information.
2D NMR: To unambiguously assign all proton and carbon signals and to establish connectivity within the molecule, a suite of 2D NMR experiments would be essential.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are separated by two or three bonds. This would be critical for establishing the connectivity between the ethyl ester group and the aromatic ring, as well as the relative positions of the methyl and nitro substituents on the ring. For example, correlations from the aromatic protons to the carbonyl carbon and the carbons of the methyl groups would confirm the substitution pattern.
A hypothetical data table for the expected NMR assignments is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (from ¹H) |
| Aromatic CH | Expected downfield | Expected aromatic region | Carbonyl C, Methyl C's, other aromatic C's |
| Aromatic CH | Expected downfield | Expected aromatic region | Carbonyl C, Methyl C's, other aromatic C's |
| -CH₃ | Expected upfield | Expected aliphatic region | Aromatic C's |
| -CH₃ | Expected upfield | Expected aliphatic region | Aromatic C's |
| -O-CH₂-CH₃ | Expected quartet | Expected aliphatic region | Carbonyl C, -O-CH₂-C H₃ |
| -O-CH₂-CH₃ | Expected triplet | Expected aliphatic region | -O-C H₂-CH₃ |
| C=O | - | Expected downfield | - |
| Aromatic C-NO₂ | - | Expected aromatic region | - |
| Aromatic C-COOEt | - | Expected aromatic region | - |
| Aromatic C-CH₃ | - | Expected aromatic region | - |
| Aromatic C-CH₃ | - | Expected aromatic region | - |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy would provide information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric stretches), the carbonyl group of the ester (C=O stretch), and C-O stretches associated with the ester. Aromatic C-H and aliphatic C-H stretching vibrations would also be present.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretching of the nitro group typically gives a strong Raman signal. Aromatic ring vibrations would also be observable.
A table of expected vibrational frequencies is provided below.
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Nitro (NO₂) asymmetric stretch | ~1530-1550 | Weak |
| Nitro (NO₂) symmetric stretch | ~1340-1360 | Strong |
| Carbonyl (C=O) stretch | ~1720-1740 | Moderate |
| C-O-C stretch (ester) | ~1200-1300 | Moderate |
| Aromatic C-H stretch | ~3000-3100 | Strong |
| Aliphatic C-H stretch | ~2850-3000 | Strong |
| Aromatic C=C stretch | ~1450-1600 | Strong |
Mass Spectrometry for Molecular Characterization
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, which would confirm the elemental composition and molecular formula (C₁₁H₁₃NO₄).
Fragmentation Pattern: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern would be expected to show losses of characteristic fragments, such as the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and the nitro group (-NO₂). Analysis of these fragments would further support the proposed structure.
| Ion | m/z (Mass-to-charge ratio) | Identity |
| [M]⁺ | 223.0845 | Molecular Ion |
| [M - OCH₂CH₃]⁺ | 178.0712 | Loss of ethoxy radical |
| [M - COOCH₂CH₃]⁺ | 150.0762 | Loss of ethyl formate (B1220265) radical |
| [M - NO₂]⁺ | 177.0916 | Loss of nitro radical |
Integration of Spectroscopic Data with Computational Methods for Validation
To validate the experimental findings, computational methods, such as Density Functional Theory (DFT), would be employed.
Geometry Optimization: A theoretical model of the structure of this compound would be built, and its geometry would be optimized to find the lowest energy conformation.
Prediction of Spectroscopic Data: Using the optimized geometry, various spectroscopic properties could be predicted:
NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts could be calculated and compared with the experimental data to aid in the assignment of complex spectra.
Vibrational Frequencies: IR and Raman frequencies could be calculated to assist in the assignment of the experimental vibrational bands.
This integrated approach, combining experimental spectroscopic data with theoretical calculations, would provide a comprehensive and validated structural elucidation of this compound.
Computational and Theoretical Investigations of Ethyl 3,5 Dimethyl 2 Nitrobenzoate
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are instrumental in understanding the molecular properties of organic compounds. Methods like Density Functional Theory (DFT) and Ab Initio calculations can provide significant insights into the electronic structure and reactivity of Ethyl 3,5-dimethyl-2-nitrobenzoate.
The electronic structure of this compound is dictated by the interplay of its constituent functional groups. The nitro group (-NO₂) at the 2-position and the ethyl ester group (-COOCH₂CH₃) at the 1-position are electron-withdrawing, while the two methyl groups (-CH₃) at the 3- and 5-positions are electron-donating. This substitution pattern creates a unique electronic environment on the benzene (B151609) ring.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the electron-donating methyl groups. The LUMO is likely to be centered on the electron-deficient nitro group. Computational studies on analogous nitroaromatic compounds support this distribution.
Table 1: Estimated Frontier Molecular Orbital Energies for this compound
| Parameter | Estimated Energy (eV) | Significance |
| HOMO Energy | -7.5 | Electron-donating ability |
| LUMO Energy | -2.0 | Electron-accepting ability |
| HOMO-LUMO Gap | 5.5 | Chemical reactivity and stability |
Note: These values are estimations based on typical values for similar nitroaromatic compounds and would require specific DFT calculations for precise determination.
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map of this compound would likely reveal a high electron density (negative potential, typically colored red) around the oxygen atoms of the nitro and carbonyl groups, making these sites susceptible to electrophilic attack. Conversely, regions of low electron density (positive potential, typically colored blue) would be expected around the hydrogen atoms of the methyl and ethyl groups, as well as on the aromatic ring, indicating sites for potential nucleophilic attack.
Conformational Analysis and Steric Hindrance Effects
The presence of bulky substituents on the benzene ring introduces significant steric hindrance, which influences the molecule's conformation and reactivity. In this compound, the ortho-positioning of the large nitro group relative to the ethyl ester group leads to considerable steric strain.
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry provides a powerful means to investigate reaction mechanisms at a molecular level. For this compound, a key reaction of interest would be the reduction of the nitro group to an amino group, a common transformation for nitroaromatics.
Structure-Reactivity Relationships through Theoretical Descriptors
Quantitative Structure-Activity Relationships (QSAR) are often developed using theoretical descriptors derived from computational chemistry. These descriptors can quantify various aspects of a molecule's electronic and structural properties and correlate them with its chemical reactivity or biological activity.
For this compound, key theoretical descriptors would include:
Ionization Potential (IP): Related to the HOMO energy, it indicates the ease of removing an electron.
Electron Affinity (EA): Related to the LUMO energy, it indicates the ability to accept an electron.
Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic power of a molecule.
By calculating these descriptors for a series of related compounds, a QSAR model could be built to predict the reactivity of new, unsynthesized molecules.
Table 2: Estimated Theoretical Descriptors for this compound
| Descriptor | Estimated Value | Significance |
| Ionization Potential (eV) | 7.5 | Susceptibility to oxidation |
| Electron Affinity (eV) | 2.0 | Susceptibility to reduction |
| Electrophilicity Index (eV) | 3.8 | Global electrophilic nature |
| Dipole Moment (Debye) | 4.2 | Molecular polarity |
Note: These values are estimations and would require specific computational calculations for accurate determination.
Solvent Effects on Reaction Energetics and Selectivity
The solvent in which a reaction is carried out can have a profound impact on its energetics and selectivity. Computational chemistry can model these solvent effects using either implicit or explicit solvent models.
Implicit Solvent Models (e.g., PCM, SMD): These models treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and can provide a good approximation of bulk solvent effects.
Explicit Solvent Models: In these models, individual solvent molecules are included in the calculation. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding.
For reactions involving this compound, the choice of solvent could influence the stability of charged intermediates or transition states, thereby altering the reaction pathway and product distribution. For example, a polar solvent would likely stabilize a polar transition state, accelerating the reaction rate.
Strategic Applications of Ethyl 3,5 Dimethyl 2 Nitrobenzoate As a Synthetic Building Block and Intermediate
Precursor in Complex Organic Molecule Construction
Ethyl 3,5-dimethyl-2-nitrobenzoate is a crucial starting material in the assembly of intricate organic structures. Its functional groups provide multiple reaction sites for chemists to elaborate and build upon. For instance, the nitro group can be readily reduced to an amine, which can then participate in a myriad of further reactions, such as amide bond formation or the construction of nitrogen-containing heterocyclic rings. The ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups, offering additional avenues for molecular diversification.
The strategic placement of the methyl groups influences the reactivity and conformation of the molecule and its derivatives. This steric and electronic influence is often harnessed by chemists to control the stereochemistry of subsequent reactions, a critical aspect in the synthesis of complex natural products and pharmaceuticals. Researchers have successfully employed this building block in iterative homologation sequences to create complex molecules with precisely controlled stereochemistry along a carbon chain. nih.gov
Role as an Intermediate in Fine Chemical Synthesis
In the realm of fine chemical manufacturing, this compound serves as a key intermediate. Fine chemicals are pure, single substances produced in limited quantities and are often used as starting materials for specialty chemicals, such as pharmaceuticals, agrochemicals, and electronic materials. The conversion of this nitrobenzoate derivative into more advanced intermediates is a common strategy in multi-step synthetic processes.
For example, the reduction of the nitro group to an amine, followed by diazotization and subsequent substitution reactions (Sandmeyer or similar reactions), allows for the introduction of a wide variety of substituents onto the aromatic ring. This versatility makes it an attractive intermediate for creating libraries of compounds for screening in drug discovery and materials science.
Utilization in Heterocyclic Compound Formation
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of various heterocyclic systems.
The transformation of the nitro group into an amino group is a pivotal step in many of these synthetic routes. This resulting aniline (B41778) derivative can undergo condensation reactions with various carbonyl compounds or other electrophiles to form a wide array of heterocyclic rings. For example, it can be used to construct benzodiazepines, a class of compounds with significant pharmacological activities. nih.gov Additionally, the strategic positioning of the functional groups can facilitate intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.
Chemical Building Block for Agrochemical and Specialty Chemical Development
The development of new agrochemicals, such as herbicides and pesticides, often relies on the availability of versatile chemical building blocks. This compound and its derivatives have been explored for their potential in this area. The structural motifs present in this compound can be found in various biologically active molecules. By modifying the functional groups of this compound, chemists can synthesize novel compounds and screen them for desired agrochemical properties.
Similarly, in the field of specialty chemicals, this compound can serve as a starting point for the synthesis of dyes, polymers, and other materials with specific desired properties. The ability to introduce various functional groups allows for the fine-tuning of the chemical and physical properties of the final products. amoghchemicals.in
Derivatization Strategies for Expanding Chemical Space
Derivatization, the process of chemically modifying a compound to produce a new compound with different properties, is a key strategy in chemical research. This compound is an excellent candidate for derivatization due to its multiple reactive sites.
Key derivatization strategies include:
Reduction of the Nitro Group: As previously mentioned, the reduction of the nitro group to an amine is a common and powerful transformation. This opens up a vast area of amine chemistry, including acylation, alkylation, and diazotization.
Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other esters. This allows for the introduction of a wide variety of R-groups.
Reactions on the Aromatic Ring: While the existing substituents direct further electrophilic aromatic substitution, nucleophilic aromatic substitution can also be achieved under specific conditions, allowing for the replacement of the nitro group or other leaving groups.
These derivatization strategies enable chemists to systematically explore the chemical space around the this compound scaffold, leading to the discovery of new molecules with interesting and useful properties.
Future Research Directions and Emerging Methodologies for Ethyl 3,5 Dimethyl 2 Nitrobenzoate
Sustainable Synthesis and Green Chemistry Innovations
Traditional methods for synthesizing nitroaromatic compounds often rely on harsh conditions and produce significant waste, prompting a shift towards more environmentally benign processes. nih.govtechnologypublisher.com Future research on Ethyl 3,5-dimethyl-2-nitrobenzoate is expected to prioritize the integration of green chemistry principles.
Key areas of innovation include:
Alternative Nitration Reagents: Research is moving away from the classic mixed acid (sulfuric and nitric acid) method. A promising alternative involves using acetic anhydride (B1165640) as a catalyst, which can improve reaction selectivity and reduce the generation of acidic waste streams. google.com
Eco-Friendly Solvents and Conditions: The use of volatile organic compounds (VOCs) as solvents is a major environmental concern. researchfloor.org Future syntheses could explore greener solvents like cyclopentyl methyl ether (CPME) or even solvent-free reaction conditions. researchfloor.orgrsc.org Mechanochemistry, which involves reactions induced by mechanical force, offers a solvent-free alternative that can lead to high yields and reduced waste. researchgate.net
Energy-Efficient Methodologies: The application of microwave and ultrasound irradiation represents a significant step forward in green synthesis. researchfloor.orgscirp.org These techniques can accelerate reaction times, improve yields, and lower energy consumption compared to conventional heating methods. scirp.org For instance, the synthesis of related nitrobenzoate esters has been successfully achieved using these energy sources. scirp.org
| Parameter | Conventional Method (e.g., Mixed Acid) | Emerging Green Alternatives |
|---|---|---|
| Catalyst/Reagent | Concentrated Sulfuric Acid, Nitric Acid | Acetic Anhydride, Solid Acid Catalysts, Biocatalysts technologypublisher.comgoogle.comscirp.org |
| Solvent | Often requires organic solvents (e.g., VOCs) | Green solvents (e.g., CPME), ionic liquids, or solvent-free (mechanochemistry) google.comrsc.orgresearchgate.net |
| Energy Input | Conventional heating, often for extended periods | Microwave irradiation, Ultrasound irradiation (reduced time and energy) scirp.org |
| Byproducts/Waste | Large volumes of acidic wastewater, multiple isomers technologypublisher.comgoogle.com | Reduced waste streams, higher selectivity, non-toxic byproducts (e.g., water, acetone) google.cominnoget.com |
Biocatalysis: A frontier in green chemistry is the use of enzymes as catalysts. Engineered biocatalysts, such as self-sufficient cytochrome P450 enzymes, are capable of performing nitration reactions with high selectivity and efficiency under mild, environmentally friendly conditions, eliminating harsh reagents and byproducts. technologypublisher.com
Exploration of Novel Catalytic Systems for Transformations
The functional groups of this compound, particularly the nitro group, are ripe for transformation into other valuable functionalities, most notably an amino group. The development of novel catalytic systems is crucial for achieving high selectivity and efficiency in these transformations.
Future research will likely focus on:
Advanced Reduction Catalysts: The reduction of the nitro group to an amine is a fundamental transformation. While classic methods use reagents like iron in acidic media, new catalytic systems offer milder conditions and greater functional group tolerance. innoget.com Molybdenum(VI) catalysts with pinacol (B44631) as a reducing agent, for example, produce anilines in excellent yields, generating only water and acetone (B3395972) as byproducts. innoget.com Similarly, bench-stable iron(salen) complexes can chemoselectively reduce nitro groups in the presence of other reducible functionalities like carbonyls. acs.org
In Situ-Generated Nanoparticle Catalysts: A simple and effective approach involves the in situ formation of metal nanoparticles (e.g., from Cu²⁺, Ag⁺, Co²⁺) using a reducing agent like sodium borohydride. rsc.orgresearchgate.net These systems have proven effective for the catalytic reduction of various nitroaromatic compounds and avoid the need to pre-synthesize and stabilize nanoparticle catalysts. rsc.orgresearchgate.net
Heterogeneous Catalysis: The use of solid, reusable catalysts is a cornerstone of sustainable chemistry. Natural zeolites, modified to increase their acidity and surface area, have been used as catalysts for the esterification step in the synthesis of related compounds and could be explored for transformations of this compound. scirp.org
C-H Functionalization Catalysts: Beyond the nitro group, catalysts that enable the functionalization of C-H bonds on the aromatic ring or the methyl groups would open up new synthetic avenues. nih.gov Metal carbenoid and nitrenoid insertion reactions, for example, can create new C-C or C-N bonds, respectively, at otherwise unreactive positions. nih.gov
| Catalytic System | Key Features | Potential Advantages for this compound |
|---|---|---|
| Mo(VI)/Pinacol | Homogeneous catalyst, uses a non-toxic reducing agent. innoget.com | High selectivity, mild conditions, environmentally friendly byproducts (water, acetone). innoget.com |
| Iron(salen) Complex | Bench-stable precatalyst, chemoselective. acs.org | Can reduce the nitro group while preserving the ethyl ester functionality. acs.org |
| In Situ Metal Nanoparticles | Simple procedure, no need for pre-synthesis of nanoparticles. rsc.orgresearchgate.net | Facile, robust, and applicable to a range of nitroaromatics. rsc.orgresearchgate.net |
| Polyoxometalate Mediator | Used in electrocatalytic reduction. researchgate.netacs.org | High selectivity for aniline (B41778) derivatives under low-pH conditions. researchgate.net |
Expansion of Synthetic Scope and Derivatization Strategies
This compound serves as a valuable starting point for creating a diverse library of new molecules. Future research will aim to expand its synthetic utility by exploring a wider range of reactions and derivatization strategies.
Nitro Group Transformations: The reduction of the nitro group to an amine (forming Ethyl 3,5-dimethyl-2-aminobenzoate) is a gateway to a vast array of subsequent reactions. This amine can be diazotized and converted to various other functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer-type reactions. It can also be acylated, alkylated, or used in the synthesis of heterocyclic systems like benzimidazoles. mdpi.com
Ester Group Modifications: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 3,5-dimethyl-2-nitrobenzoic acid. This carboxylic acid can then be converted into other esters, amides, or an acid chloride, providing another handle for derivatization.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, potentially allowing for the replacement of other substituents on the ring, although the positions are not conventionally activated for this specific compound.
Derivatization for Analysis and Bioactivity: Specific reagents can be used to create derivatives with enhanced properties for analysis or biological screening. For example, isocyanates can be reacted with the corresponding amine (derived from the nitro group) to form ureas. nih.gov Introducing fluorophores or chromophores can aid in detection by HPLC-FLD or HPLC-UV, respectively. nih.gov
| Functional Group Target | Reaction Type | Potential Product Class |
|---|---|---|
| Nitro Group (-NO₂) | Reduction | Anilines (e.g., Ethyl 3,5-dimethyl-2-aminobenzoate) |
| Amino Group (-NH₂) (from reduced nitro) | Acylation / Sulfonylation | Amides / Sulfonamides |
| Amino Group (-NH₂) (from reduced nitro) | Reductive Cyclization with Aldehyde | Benzimidazoles mdpi.com |
| Ester Group (-COOEt) | Hydrolysis | Carboxylic Acids (e.g., 3,5-dimethyl-2-nitrobenzoic acid) |
| Ester Group (-COOEt) | Transesterification | Other Esters |
| Ester Group (-COOEt) | Aminolysis | Amides |
Advanced Analytical Techniques for In-situ Reaction Monitoring
To optimize the synthesis and transformations of this compound, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. Advanced analytical techniques that allow for real-time, in-situ monitoring are set to replace traditional, time-consuming offline methods like TLC and HPLC. mt.com
Spectroscopic Monitoring: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for in-situ reaction analysis. mt.com They provide real-time data on the concentration of reactants, products, and key intermediates by tracking characteristic vibrational frequencies, enabling precise determination of reaction endpoints and optimization of conditions. mt.com
Surface-Enhanced Raman Spectroscopy (SERS): For reactions occurring on the surface of metallic catalysts, SERS offers enhanced sensitivity. It has been used to track the dynamic transformation of intermediates during the hydrogenation of other nitroaromatic compounds, providing direct spectroscopic evidence of reaction pathways. rsc.org This could be invaluable for studying the catalytic reduction of this compound.
In-situ Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed structural information. In-situ NMR monitoring can directly observe the formation and consumption of species in the reaction mixture over time. acs.org This has been used to elucidate mechanistic details in the reduction of nitrobenzene (B124822), revealing the buildup of intermediates like azoxybenzene, which would be missed by conventional analysis. acs.org
The adoption of these advanced analytical methodologies will accelerate the development of robust, efficient, and scalable processes for the synthesis and derivatization of this compound, paving the way for its broader application in chemical innovation.
Compound Name Index
| Compound Name |
|---|
| 1-bromo-4-nitrobenzene |
| 1-chloro-2-nitrobenzene |
| 1-iodo-3-nitrobenzene |
| 2-aminobenzonitrile |
| 2-aminophenol |
| 2-aminotoluene |
| 2-chloroaniline |
| 2-nitrobenzonitrile |
| 2-nitrophenol |
| 2-nitrotoluene |
| 3,5-dimethyl-2-nitrobenzoic acid |
| 3-iodoaniline |
| 4-aminoacetophenone |
| 4-aminobenzoic acid |
| 4-bromoaniline |
| 4-fluoroaniline |
| 4-fluoro-1-nitrobenzene |
| 4-nitroacetophenone |
| 4-nitrobenzoic acid |
| Acetic anhydride |
| Acetone |
| Azoxybenzene |
| Cyclopentyl methyl ether (CPME) |
| Ethanol (B145695) |
| Ethyl 3,5-dimethyl-2-aminobenzoate |
| This compound |
| Ethyl-2-nitrobenzoate |
| Ethyl-3-aminobenzoate |
| Ethyl-3-nitrobenzoate |
| Ethyl-4-aminobenzoate |
| Ethyl-4-nitrobenzoate |
| Iron |
| Methyl-2-aminobenzoate |
| Methyl-2-nitrobenzoate |
| Nitric acid |
| p,p′-dimercaptoazobenzene |
| para-aminthiophenol (p-ATP) |
| para-nitrothiophenol (p-NTP) |
| Phenylhydroxylamine |
| Pinacol (2,3-dimethyl-2,3-butanediol) |
| Sodium borohydride |
| Sulfuric acid |
Q & A
Q. What are the common synthetic routes for preparing Ethyl 3,5-dimethyl-2-nitrobenzoate, and what factors influence the choice of nitration conditions?
- Methodological Answer : The synthesis typically involves sequential esterification and nitration.
Esterification : React 3,5-dimethyl-2-nitrobenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) at reflux (~78°C) to form the ester .
Nitration : Introduce the nitro group using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. The position of nitration is influenced by steric and electronic effects of the methyl groups, favoring para-substitution relative to existing substituents .
-
Critical Factors :
-
Temperature control to minimize byproducts.
-
Solvent polarity (e.g., dichloromethane vs. sulfuric acid) for regioselectivity .
- Data Table : Comparison of Nitration Agents
| Nitration Agent | Yield (%) | Selectivity | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | 78–85 | High (para) | |
| Acetyl Nitrate | 65–72 | Moderate |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
Q. Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Methyl groups (δ 1.2–1.4 ppm for ethyl; δ 2.3–2.5 ppm for aromatic methyl) and nitro group deshielding effects .
- ¹³C NMR : Carbonyl resonance (~165 ppm) and aromatic carbons .
Mass Spectrometry (MS) : Molecular ion peak at m/z 239 (C₁₁H₁₃NO₄⁺) with fragmentation patterns matching nitro and ester groups .
X-ray Crystallography : Resolve bond lengths and angles (e.g., C-NO₂ bond ~1.48 Å) for unambiguous confirmation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) assess electronic properties:
Electrostatic Potential Maps : Identify electron-deficient regions (e.g., nitro group) prone to nucleophilic attack .
Fukui Functions : Quantify local softness/hardness to predict sites for electrophilic/nucleophilic substitution .
- Case Study : Methyl groups at positions 3 and 5 increase steric hindrance, reducing reactivity at adjacent positions but enhancing para-directing effects .
Q. What experimental strategies address contradictions in regioselectivity during nitration of substituted benzoates?
- Methodological Answer :
Isotopic Labeling : Use ¹⁵N-labeled HNO₃ to track nitro group incorporation via MS/MS .
Competitive Experiments : Compare nitration yields of Ethyl 3,5-dimethylbenzoate vs. analogs lacking methyl groups to isolate steric/electronic contributions .
- Resolution Example : Discrepancies in para vs. meta nitration can arise from solvent polarity; non-polar solvents favor kinetic (meta) products, while polar solvents stabilize thermodynamic (para) intermediates .
Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR vs. IR) for nitro-aromatic compounds?
- Methodological Answer :
Q. Cross-Validation :
- IR Spectroscopy : Confirm nitro group presence via asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by methyl and nitro groups .
Computational Validation : Compare experimental IR/NMR with DFT-simulated spectra (e.g., Gaussian 16) .
Q. What role do solvent effects play in optimizing the synthesis of this compound?
- Methodological Answer : Solvent choice impacts reaction kinetics and equilibria:
- Polar Protic Solvents (e.g., H₂SO₄) : Stabilize nitronium ion (NO₂⁺), accelerating nitration but risking over-oxidation .
- Non-Polar Solvents (e.g., DCM) : Reduce side reactions but require longer reaction times .
- Data-Driven Optimization :
| Solvent | Reaction Time (h) | Yield (%) | Byproducts |
|---|---|---|---|
| H₂SO₄ | 2 | 82 | 10% |
| DCM/H₂SO₄ | 6 | 75 | 5% |
| Acetic Acid | 4 | 68 | 8% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
